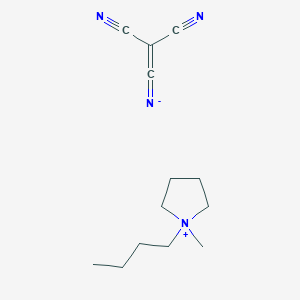

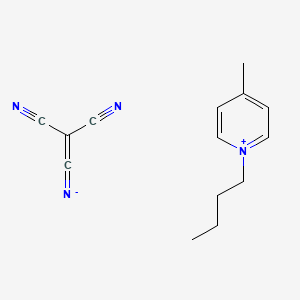

1-Butyl-1-methylpyrrolidinium tricyanomethanide; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

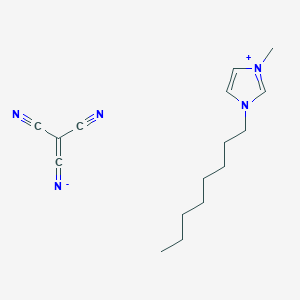

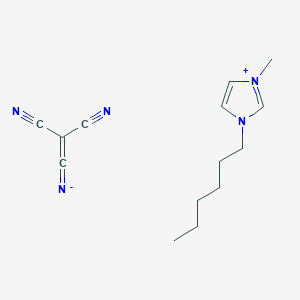

1-Butyl-1-methylpyrrolidinium tricyanomethanide is a chemical compound with the molecular formula C13H20N4. It has a molecular weight of 232.32 . It’s also known by several synonyms including BMPyrr TCM, PYR 14 TCM, PY 14 TCM, and N-Butyl-N-methylpyrrolidinium tricyanomethanide .

Chemical Reactions Analysis

1-Butyl-1-methylpyrrolidinium tricyanomethanide has been studied in the context of its mixtures with other substances. For example, the effects of temperature and composition on the density and viscosity of binary mixtures containing this compound and benzothiophene have been reported .Physical And Chemical Properties Analysis

This compound has a melting point of less than room temperature. It has a density of 1.006 g/ml at 22°C and a conductivity of 7.74 mS/cm at 30°C . Its viscosity is 26.9 cP at 25°C .Wissenschaftliche Forschungsanwendungen

1-Butyl-1-methylpyrrolidinium tricyanomethanide (98%) has a wide range of applications in scientific research. It has been used as a reactant in the synthesis of various organic and inorganic compounds, including polymers, dyes, and pigments. It has also been used as a catalyst in organic reactions, such as the hydrolysis of esters. Additionally, it has been used as a reagent in the synthesis of various pharmaceuticals, including antibiotics, antifungal agents, and antiviral agents.

Wirkmechanismus

Target of Action

1-Butyl-1-methylpyrrolidinium tricyanomethanide, also known as BMPYR TCM , is an ionic liquid that primarily targets a wide range of organic and inorganic compounds . It has the ability to dissolve these compounds, making it a versatile solvent in various chemical reactions .

Mode of Action

The interaction of 1-Butyl-1-methylpyrrolidinium tricyanomethanide with its targets involves the formation of ionic bonds. This ionic liquid can form strong hydrogen bonds with polar solvents, such as benzothiophene . The strength of these interactions is influenced by packing effects .

Biochemical Pathways

It has been used in the design of an organic dual-ion battery, indicating its potential role in electrochemical energy applications .

Pharmacokinetics

Its physicochemical properties, such as density, viscosity, and surface tension, have been measured . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of 1-Butyl-1-methylpyrrolidinium tricyanomethanide’s action is its ability to dissolve a wide range of compounds . This makes it a valuable tool in various chemical reactions, catalysis, and separations . In addition, it has been used in the design of an organic dual-ion battery, demonstrating its potential in energy storage applications .

Action Environment

The action of 1-Butyl-1-methylpyrrolidinium tricyanomethanide is influenced by environmental factors such as temperature and composition . For example, the density and viscosity of this ionic liquid can vary with temperature and the amount of benzothiophene added . These factors can influence the compound’s action, efficacy, and stability.

Vorteile Und Einschränkungen Für Laborexperimente

1-Butyl-1-methylpyrrolidinium tricyanomethanide (98%) has a number of advantages for laboratory experiments. It is a highly pure reagent, which means that it can be used in a variety of reactions without the risk of contamination. Additionally, it is relatively inexpensive and easy to obtain, which makes it an attractive reagent for laboratory experiments. However, it should be noted that 1-BMP is highly corrosive and should be handled with care.

Zukünftige Richtungen

1-Butyl-1-methylpyrrolidinium tricyanomethanide (98%) has a number of potential future applications. It could be used as a reactant in the synthesis of novel organic and inorganic compounds, or as a catalyst in a variety of organic reactions. Additionally, it could be used as a reagent in the synthesis of pharmaceuticals, or as an antioxidant to protect cells from damage caused by oxidative stress. Finally, it could be used in a variety of laboratory experiments, such as the synthesis of polymers, dyes, and pigments.

Synthesemethoden

1-Butyl-1-methylpyrrolidinium tricyanomethanide (98%) can be synthesized using a variety of methods. The most common method involves the reaction of 1-butyl-1-methylpyrrolidinium chloride (1-BMP) with sodium tricyanomethanide (TCM) in aqueous solution. This reaction results in the formation of 1-butyl-1-methylpyrrolidinium tricyanomethanide (98%) and sodium chloride as the by-products. The reaction can be carried out at room temperature or slightly elevated temperatures, and the product can be isolated by crystallization.

Safety and Hazards

According to the safety data sheet, this substance has not been fully tested, so risks cannot be excluded if the product is handled inappropriately . It’s advised to avoid contact with skin or inhalation of spillage, dust, or vapor. In case of contact with eyes, rinse continuously with water for several minutes .

Eigenschaften

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;2,2-dicyanoethenylideneazanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.C4N3/c1-3-4-7-10(2)8-5-6-9-10;5-1-4(2-6)3-7/h3-9H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZMIQHKJOPSCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.C(=C(C#N)C#N)=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)

![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)